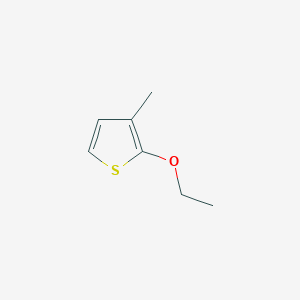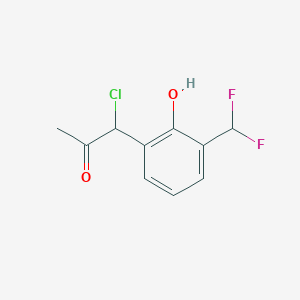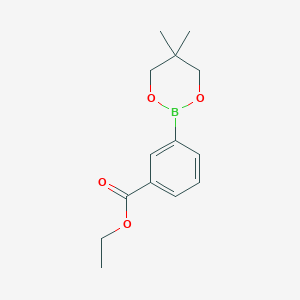
5-Bromo-4-methyl-2-phenoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2-phenoxypyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated derivative of phenoxypyridine and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine typically involves the bromination of 4-methyl-2-phenoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methyl-2-phenoxypyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenoxypyridine derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-4-methyl-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-phenoxypyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other groups, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyridine: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
5-Bromo-4-methyl-2-phenoxypyridine is unique due to the presence of both the bromine atom and the phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-phenoxypyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CYGSXUNYJSLPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
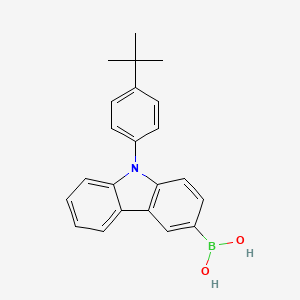
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
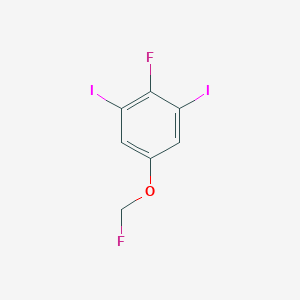
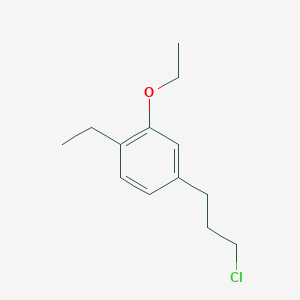


![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
